methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate
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Overview
Description
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: Finally, the esterification of the sulfonylated pyrazole with methanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the sulfonyl and chloro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is unique due to the combination of its sulfonyl and chloro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN2O4S |
---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
methyl 2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetate |
InChI |
InChI=1S/C7H9ClN2O4S/c1-14-7(11)4-15(12,13)5-10-3-6(8)2-9-10/h2-3H,4-5H2,1H3 |
InChI Key |
BQPLMDGQKMEDQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CN1C=C(C=N1)Cl |
Origin of Product |
United States |
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